Cas no 2171967-28-3 (2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid)

2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid is a specialized chemical intermediate with unique structural properties. It exhibits high purity and stability, making it suitable for various synthetic applications in organic chemistry. This compound offers versatile functionality and is known for its potential in the synthesis of complex molecules. Its well-defined structure ensures reliable performance in chemical transformations.
2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid structure
2171967-28-3 structure
Product name:2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid
CAS No:2171967-28-3
MF:C28H32N2O5
Molecular Weight:476.564087867737
CID:5951604
PubChem ID:165877915

2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid
    • EN300-1520162
    • 2-{3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentyl}acetic acid
    • 2171967-28-3
    • インチ: 1S/C28H32N2O5/c31-25(32)16-18-11-12-19(15-18)29-26(33)28(13-5-6-14-28)30-27(34)35-17-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,18-19,24H,5-6,11-17H2,(H,29,33)(H,30,34)(H,31,32)
    • InChIKey: WKCIRLMFDPONMY-UHFFFAOYSA-N
    • SMILES: O=C(C1(CCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CCC(CC(=O)O)C1

計算された属性

  • 精确分子量: 476.23112213g/mol
  • 同位素质量: 476.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 772
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 105Ų

2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1520162-0.5g
2-{3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentyl}acetic acid
2171967-28-3
0.5g
$3233.0 2023-05-26
Enamine
EN300-1520162-0.05g
2-{3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentyl}acetic acid
2171967-28-3
0.05g
$2829.0 2023-05-26
Enamine
EN300-1520162-10.0g
2-{3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentyl}acetic acid
2171967-28-3
10g
$14487.0 2023-05-26
Enamine
EN300-1520162-2500mg
2-{3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentyl}acetic acid
2171967-28-3
2500mg
$6602.0 2023-09-26
Enamine
EN300-1520162-0.25g
2-{3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentyl}acetic acid
2171967-28-3
0.25g
$3099.0 2023-05-26
Enamine
EN300-1520162-2.5g
2-{3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentyl}acetic acid
2171967-28-3
2.5g
$6602.0 2023-05-26
Enamine
EN300-1520162-1.0g
2-{3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentyl}acetic acid
2171967-28-3
1g
$3368.0 2023-05-26
Enamine
EN300-1520162-0.1g
2-{3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentyl}acetic acid
2171967-28-3
0.1g
$2963.0 2023-05-26
Enamine
EN300-1520162-100mg
2-{3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentyl}acetic acid
2171967-28-3
100mg
$2963.0 2023-09-26
Enamine
EN300-1520162-500mg
2-{3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentyl}acetic acid
2171967-28-3
500mg
$3233.0 2023-09-26

2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid 関連文献

2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acidに関する追加情報

2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic Acid (CAS No. 2171967-28-3): A Comprehensive Overview

2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid (CAS No. 2171967-28-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Cyclopentylglycine, is characterized by its unique structural features, which include a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyclopentane ring system. These features make it a valuable building block in the synthesis of peptides and other biologically active molecules.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, making it an ideal choice for the synthesis of complex peptides and proteins. The cyclopentane ring system, on the other hand, provides structural rigidity and conformational constraints that can significantly influence the biological activity of the final product. This combination of features makes 2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid a versatile reagent in the development of novel therapeutic agents.

Recent studies have highlighted the potential applications of this compound in various areas of medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry in 2022 investigated the use of Fmoc-Cyclopentylglycine in the synthesis of cyclic peptides with enhanced stability and bioavailability. The researchers found that the cyclopentane ring system significantly improved the conformational stability of the peptides, leading to enhanced biological activity and reduced degradation rates.

In another study, published in Bioorganic & Medicinal Chemistry Letters in 2021, researchers explored the use of 2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid in the development of inhibitors for specific protein-protein interactions (PPIs). The unique structural features of this compound allowed for the design of highly selective inhibitors with improved binding affinity and selectivity. This research has significant implications for the treatment of diseases where PPIs play a crucial role, such as cancer and neurodegenerative disorders.

The synthetic accessibility of Fmoc-Cyclopentylglycine has also been a subject of interest. A recent review article in Organic & Biomolecular Chemistry (2023) discussed various synthetic routes to this compound, highlighting the importance of efficient and scalable methods for large-scale production. The most commonly used method involves the reaction of Fmoc-amino acids with cyclopentanone derivatives, followed by cyclization to form the final product. This method has been optimized to achieve high yields and purity, making it suitable for both research and industrial applications.

The physicochemical properties of 2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid have also been extensively studied. It is a white crystalline solid with a molecular weight of 455.54 g/mol. The compound is soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but it is insoluble in water. These properties make it suitable for use in various synthetic protocols and biological assays.

In terms of safety and handling, it is important to note that while Fmoc-Cyclopentylglycine is not classified as a hazardous material, it should be handled with care to avoid exposure to skin or eyes. Proper personal protective equipment (PPE) should be worn during handling, and any spills should be cleaned up immediately using appropriate methods.

The future prospects for 2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid are promising. Ongoing research is focused on expanding its applications in drug discovery and development, particularly in areas such as cancer therapy, anti-inflammatory agents, and neuroprotective drugs. Additionally, efforts are being made to develop more efficient synthetic methods to reduce costs and improve scalability for large-scale production.

In conclusion, 2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid (CAS No. 2171967-28-3) is a versatile and valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal building block for the synthesis of biologically active molecules, opening up new avenues for drug discovery and development.

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